molecular formula C₆H₇N₃O₂ B106645 N-Hydroxy-1-oxy-nicotinamidine CAS No. 92757-16-9

N-Hydroxy-1-oxy-nicotinamidine

Cat. No. B106645
CAS RN: 92757-16-9
M. Wt: 153.14 g/mol
InChI Key: QRGUYOXSVWPAGG-UHFFFAOYSA-N
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Description

N-Hydroxy-1-oxy-nicotinamidine is a compound related to nicotinic acid derivatives, which are widely found in plants and animals and have various biological activities. The compound is structurally related to nicotinamides, which are known to participate in biological processes such as the NAD+ salvage pathway and can act as substrates or inhibitors for enzymes like nicotinamidases . Nicotinic acid derivatives have been explored for their potential use in applications such as herbicides and coordination polymers with interesting properties .

Synthesis Analysis

The synthesis of N-Hydroxy-1-oxy-nicotinamidine and related compounds involves various chemical reactions. For instance, N-(arylmethoxy)-2-chloronicotinamides, which are structurally related, are synthesized from nicotinic acid and have shown herbicidal activity . Another related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was synthesized and characterized using techniques such as XRD and NMR . The synthesis of (Z)-2-N′-hydroxyisonicotinamidine was also reported, with its structure determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-Hydroxy-1-oxy-nicotinamidine is not directly reported, but related compounds have been structurally characterized. For example, the crystal structure of (Z)-2-N′-hydroxyisonicotinamidine was solved, showing intramolecular N—H···O interactions and intermolecular N—H···N and O—H···N interactions, which stabilize the molecule . Similarly, the structural analysis of nicotinamide analogs has provided insights into their binding and reactivity .

Chemical Reactions Analysis

N-Hydroxy-1-oxy-nicotinamidine is expected to participate in chemical reactions typical of nicotinic acid derivatives. For instance, N-alkyl-N'-hydroxyguanidine compounds, which are structurally related, have been shown to mimic NO formation from N(omega)-hydroxy-L-arginine in nitric oxide synthase (NOS) reactions . The study of N-aryl N'-hydroxyguanidines revealed that certain structural features are crucial for NO formation, such as the presence of a monosubstituted N-hydroxyguanidine function and a N-phenyl ring with a small, not electron-withdrawing para substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Hydroxy-1-oxy-nicotinamidine can be inferred from related compounds. Nicotinamide derivatives have been shown to interact with enzymes and exhibit inhibitory effects on metabolic pathways, such as the inhibition of hepatic microsomal mixed-function oxidase activity by nicotinamide . Coordination polymers based on nicotinate ligands have been synthesized, demonstrating stability at high temperatures and weak antiferromagnetic coupling . Additionally, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) suggests potential applications in biochemical assays .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities Research has explored the synthesis of substituted phenylfuranylnicotinamidines, which includes compounds related to N-Hydroxy-1-oxy-nicotinamidine. These compounds have shown significant antimicrobial activities against various bacterial strains like Escherichia coli and Staphylococcus aureus. Moreover, they demonstrated promising cytotoxic activities against human cancer cell lines. The study highlighted that the activity of these compounds could range from cytostatic to cytotoxic based on the substitution pattern on the terminal phenyl ring, indicating their potential in cancer therapy (Youssef, Arafa, & Ismail, 2016).

Metabolic Effects in Cancer Cells Another aspect of research involves the role of nicotinamide phosphoribosyltransferase (NAMPT) in cellular bioenergetics, where it converts nicotinamide to nicotinamide adenine dinucleotide (NAD+). A study using a metabolomics approach investigated the effects of FK866, a NAMPT inhibitor, on human cancer cells. Significant changes were observed in amino acid metabolism and the metabolism of purine and pyrimidine, along with alterations in glycolysis, the citric acid cycle, and the pentose phosphate pathway. This research highlights the potential of global metabolomics as a tool in understanding the mechanism of action of drugs at a cellular level (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).

Enzyme Function and Inhibition Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, have been extensively studied. They are important in various biological processes, including aging and disease. A study on the steady-state kinetic parameters of nicotinamidases from different species revealed their efficiency as catalysts and identified nicotinaldehyde as a potent competitive inhibitor. This research provides insights into the catalytic mechanism of nicotinamidases and their potential as therapeutic targets in various diseases (French et al., 2010).

Herbicidal Activity In agricultural research, nicotinic acid derivatives have been studied for their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, showed excellent herbicidal activity against various plants. This study provides a structure-activity relationship that could be useful for the development of new herbicides against monocotyledonous weeds (Yu et al., 2021).

Safety And Hazards

N-Hydroxy-1-oxy-nicotinamidine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUYOXSVWPAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[O-])/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430553
Record name N-Hydroxy-1-oxy-nicotinamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N'-hydroxycarbamimidoyl)pyridin-1-ium-1-olate

CAS RN

92757-16-9
Record name N-Hydroxy-1-oxy-nicotinamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-1-oxy-nicotinamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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